molecular formula C15H18N8 B2749744 1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2241949-65-3

1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

Cat. No. B2749744
CAS RN: 2241949-65-3
M. Wt: 310.365
InChI Key: GYFLJEAJOWQXQU-UHFFFAOYSA-N
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Description

“1-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction .

Mechanism of Action

The compound exerts its action by inhibiting CDK2, a target for cancer treatment that selectively targets tumor cells . It significantly inhibits the growth of the examined cell lines .

properties

IUPAC Name

1-methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-11-7-16-9-17-13(11)22-3-5-23(6-4-22)15-12-8-20-21(2)14(12)18-10-19-15/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFLJEAJOWQXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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